molecular formula C15H12N2O2S B8673144 Benzenesulfonamide, N-3-quinolinyl- CAS No. 53472-21-2

Benzenesulfonamide, N-3-quinolinyl-

Cat. No.: B8673144
CAS No.: 53472-21-2
M. Wt: 284.3 g/mol
InChI Key: NVPAJUXKLYDSOF-UHFFFAOYSA-N
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Description

Molecular Identity and Structural Characterization

Systematic Nomenclature and Chemical Classification

The systematic IUPAC name for the parent compound is N-(quinolin-3-yl)benzenesulfonamide , derived from its core structure: a benzene ring connected via a sulfonamide group (–SO₂–NH–) to the third position of a quinoline heterocycle. Quinoline, a bicyclic system comprising a benzene ring fused to a pyridine ring, positions the sulfonamide substituent at its third carbon.

Chemical Classification :

  • Primary Class : Sulfonamides (organosulfur compounds containing the –SO₂–NH– functional group).
  • Secondary Class : Quinoline derivatives (heterocyclic aromatic compounds with a nitrogen-containing bicyclic structure).

Substituted variants, such as the 4-fluoro derivative, follow analogous naming conventions, with prefixes indicating substituent positions. For example, 4-fluoro-N-(quinolin-3-yl)benzenesulfonamide specifies a fluorine atom at the para position of the benzene ring.

Table 1: Nomenclature and Classification of Selected Analogues
Compound Name CAS Number Molecular Formula Substituents
N-(quinolin-3-yl)benzenesulfonamide Not available C₁₅H₁₂N₂O₂S None (parent compound)
4-fluoro-N-(quinolin-3-yl)benzenesulfonamide 352225-92-4 C₁₅H₁₁FN₂O₂S Fluorine at C4 of benzene
4-nitro-N-(3-quinolyl)benzenesulfonamide Not available C₁₅H₁₁N₃O₄S Nitro group at C4 of benzene

Molecular Architecture and Conformational Analysis

The molecular structure of N-(quinolin-3-yl)benzenesulfonamide consists of two aromatic systems linked by a sulfonamide bridge. Key structural features include:

  • Benzene Ring : A six-membered aromatic hydrocarbon ring.
  • Quinoline Moiety : A bicyclic structure with a pyridine-like nitrogen at position 1 and a fused benzene ring.
  • Sulfonamide Linker : A –SO₂–NH– group connecting the benzene ring to the quinoline’s C3 position.

Conformational Flexibility :

  • The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5°.
  • Rotation around the S–N bond is restricted due to partial double-bond character from resonance between the sulfur and nitrogen atoms.
  • The dihedral angle between the benzene and quinoline planes varies depending on substituents. For example, in the 4-fluoro derivative, steric and electronic effects slightly tilt the planes relative to each other.
Figure 1: Hypothetical Molecular Structure
Benzenesulfonamide core:  
    Benzene–SO₂–NH–Quinoline (C3)  
Key bond lengths (estimated):  
    S–O: ~1.43 Å  
    S–N: ~1.60 Å  
    C–N (quinoline): ~1.35 Å  

Experimental data from analogues, such as 5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide (CAS 66485860), reveals that electron-donating substituents on the benzene ring increase planarity between the aromatic systems, enhancing π-π stacking potential.

Physicochemical Property Profiling

Physicochemical properties of N-(quinolin-3-yl)benzenesulfonamide and its derivatives are influenced by their aromatic and sulfonamide components.

Table 2: Physicochemical Properties of Analogues
Property 4-Fluoro-N-(quinolin-3-yl)benzenesulfonamide 4-Nitro-N-(3-quinolyl)benzenesulfonamide
Molecular Weight (g/mol) 302.32 329.33
Melting Point Not reported Not reported
Solubility Low in water; soluble in DMSO, DMF Low in polar solvents
LogP (Partition Coefficient) Estimated 3.1 (lipophilic) Estimated 2.8

Key Observations :

  • Lipophilicity : The unsubstituted parent compound is predicted to have a LogP of ~2.9, indicating moderate lipophilicity suitable for membrane permeability.
  • Thermal Stability : Sulfonamide derivatives generally exhibit decomposition temperatures above 200°C, as seen in related compounds like 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide (CAS 496014-13-2).
  • Hydrogen Bonding : The sulfonamide group acts as both a hydrogen bond donor (–NH) and acceptor (–SO₂), facilitating interactions with biological targets.

Properties

CAS No.

53472-21-2

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C15H12N2O2S/c18-20(19,14-7-2-1-3-8-14)17-13-10-12-6-4-5-9-15(12)16-11-13/h1-11,17H

InChI Key

NVPAJUXKLYDSOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

In a typical procedure, 3-aminoquinoline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or chloroform, followed by the addition of a tertiary base such as triethylamine (1.2 equiv) to neutralize HCl byproducts. Benzenesulfonyl chloride (1.1 equiv) is added dropwise at 0–5°C, and the mixture is stirred at room temperature for 12–24 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:5) to yield N-3-quinolinylbenzenesulfonamide with reported yields of 65–78%.

Key Variables:

  • Solvent: Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates.

  • Temperature: Prolonged reflux (40–50°C) improves yields but risks decomposition.

  • Base: Pyridine alternatives like DMAP or NaHCO₃ reduce side reactions.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave (MW) irradiation has emerged as a robust tool to accelerate sulfonamide formation, reducing reaction times from hours to minutes. This method is particularly advantageous for sterically hindered substrates.

Optimized Microwave Conditions

A study demonstrated that heating a mixture of 3-aminoquinoline and 4-methylbenzenesulfonyl chloride in ethanol under MW irradiation (150°C, 30 min) achieved 89% yield, compared to 72% under conventional heating. The rapid dielectric heating minimizes decomposition, enabling cleaner product formation.

Advantages:

  • Time Efficiency: 30-minute reactions vs. 24-hour conventional processes.

  • Yield Improvement: 15–20% increase due to reduced side reactions.

Ultrasound-Promoted Synthesis for Eco-Friendly Scaling

Ultrasound (US) irradiation offers an energy-efficient alternative by enhancing mass transfer and reaction kinetics. This method is highlighted for its scalability and reduced solvent consumption.

Procedure and Environmental Benefits

In a representative protocol, 3-aminoquinoline and benzenesulfonyl chloride are dissolved in methanol and subjected to pulsed US irradiation (50% power, 5 s pulse/5 s pause) for 6–9 minutes. This approach achieves yields of 82–90% while reducing solvent use by 40% compared to conventional methods.

Comparison with Conventional Methods:

ParameterUltrasound MethodConventional Method
Reaction Time6–9 min12–24 h
Solvent Volume15 mL25 mL
Energy Consumption0.5 kWh2.8 kWh

Metal-Mediated Coupling for Functionalized Derivatives

For N-3-quinolinylbenzenesulfonamides with additional substituents (e.g., methoxy, nitro groups), metal-catalyzed coupling reactions are employed. Palladium or copper catalysts enable Suzuki or Ullmann-type couplings to introduce aryl groups post-sulfonamide formation.

Palladium-Catalyzed Arylation

A patent disclosed the use of Pd(PPh₃)₄ (5 mol%) to couple 4-bromobenzenesulfonamide with 3-quinolinylboronic acid in a dioxane/water mixture (90°C, 12 h), yielding 78% of the arylated product. This method is critical for synthesizing derivatives with enhanced biological activity.

Challenges:

  • Cost: High catalyst loading increases production costs.

  • Purification: Requires specialized techniques (e.g., preparative HPLC) to remove metal residues.

Purification and Characterization Techniques

Chromatographic Purification

Silica gel column chromatography remains the standard for isolating N-3-quinolinylbenzenesulfonamides, with ethyl acetate/hexane gradients (1:5 to 1:3) providing optimal resolution. Preparative HPLC is reserved for metal-complexed derivatives.

Spectroscopic Validation

  • ¹H NMR: Key signals include the sulfonamide NH proton (δ 9.7–10.2 ppm) and quinoline aromatic protons (δ 7.1–8.9 ppm).

  • FT-IR: Strong absorptions at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-3-quinolinyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the quinoline ring or the sulfonamide group.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-3-quinolinyl- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to a decrease in intraocular pressure in the case of glaucoma or inhibit the growth of cancer cells by disrupting their metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Quinoline vs.
  • Fluorination: Fluorinated analogs (e.g., 2,3,5,6-tetrafluoro derivatives) demonstrate superior binding affinity compared to non-fluorinated counterparts, attributed to electronegativity and steric effects .
  • Linker Flexibility : Ureido linkers (e.g., imidazolidin-2-one) enhance rigidity, optimizing enzyme active-site fit , while triazole hybrids leverage click chemistry for modular synthesis .
2.3 Physicochemical Properties
  • Solubility : Green solvents (e.g., ethyl acetate, cyclopentyl methyl ether) are prioritized for benzenesulfonamides to balance environmental impact and solubility . Fluorinated derivatives exhibit lower aqueous solubility due to hydrophobicity .
  • Thermodynamic Stability : Ureido linkers improve stability by reducing conformational flexibility, a critical factor in drug design .

Contradictions :

  • While fluorination generally enhances CA binding , some studies report reduced efficacy in membrane-permeable assays due to poor solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-3-quinolinyl benzenesulfonamide derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis involves coupling a quinolinyl amine with benzenesulfonyl chloride under basic conditions. For example, dichloromethane (DCM) is used as a solvent with triethylamine (TEA) to neutralize HCl byproducts. Reaction temperatures are often controlled (0°C to room temperature) to minimize side reactions . Optimization strategies include adjusting stoichiometric ratios of reactants, extending reaction times, and employing column chromatography for purification, as demonstrated in the synthesis of related sulfonamide analogues (e.g., 62% yield for compound 36 ) .

Q. Which spectroscopic techniques are critical for characterizing N-3-quinolinyl benzenesulfonamide derivatives, and what structural insights do they provide?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon chemical shifts, confirming sulfonamide bond formation and substituent positions .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 342.4 for 5-methoxy-2,4-dimethyl derivatives) and fragmentation patterns to confirm structural integrity .

Q. What are common biological targets of N-3-quinolinyl benzenesulfonamides, and how are in vitro activity assays designed?

  • Methodological Answer : These compounds often target enzymes (e.g., PI3K) or inflammatory pathways (e.g., NLRP3 inflammasome). Assays use dose-response experiments with 0.001–10 nM concentrations to calculate IC50 values. For example, calcium channel modulation studies measure changes in coronary resistance and perfusion pressure in isolated heart models .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy or methyl groups) on the benzenesulfonamide core influence bioactivity and selectivity?

  • Methodological Answer : Substituents like methoxy groups enhance solubility and target binding through steric and electronic effects. For instance, 5-methoxy-2,4-dimethyl derivatives exhibit improved antiproliferative activity against cancer cell lines compared to unsubstituted analogues. Structure-activity relationship (SAR) studies using systematically modified derivatives (e.g., varying substituent positions) are critical for optimizing selectivity .

Q. What strategies resolve contradictions in biological data across studies of N-3-quinolinyl benzenesulfonamides?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, incubation times). Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and meta-analysis of dose-response curves can clarify efficacy. For example, PI3K inhibition data should be corroborated with kinase profiling to rule off-target effects .

Q. How can advanced synthetic methods like click chemistry be applied to create benzenesulfonamide hybrids, and what are their advantages?

  • Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links benzenesulfonamides to triazole moieties, enabling rapid diversification. For hybrid 7c , this method achieved regioselective coupling under mild conditions (room temperature, sodium ascorbate catalyst), yielding antiproliferative agents with enhanced activity .

Q. What computational approaches elucidate the molecular interactions of N-3-quinolinyl benzenesulfonamides with targets like PI3K?

  • Methodological Answer : Molecular docking predicts binding modes (e.g., quinoline ring interactions with PI3K’s ATP-binding pocket), while molecular dynamics (MD) simulations assess complex stability. These methods guide lead optimization by identifying critical hydrogen bonds and hydrophobic contacts .

Q. How can high-throughput screening (HTS) accelerate the discovery of novel N-3-quinolinyl benzenesulfonamide derivatives with therapeutic potential?

  • Methodological Answer : HTS pipelines integrate automated synthesis (e.g., parallel reactions for substituent variation) and robotic screening against target libraries (e.g., kinase panels). For example, benzenesulfonamide-1,2,3-triazole hybrids were prioritized via HTS for their antiproliferative activity, followed by SAR-driven refinement .

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